Glycopyrrolate

Description

Glycopyrrolate is an anticholinergic agent used to treat gastrointestinal conditions associated with intestinal spasm and to decrease secretions during anesthesia. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

This compound is a synthetic quaternary ammonium that is an anticholinergic agent with antispasmodic activity. This compound competitively binds to peripheral muscarinic receptors in the autonomic effector cells of, and inhibits cholinergic transmission in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands and in the autonomic ganglia. Blockage of cholinergic transmission, in smooth muscle cells located in the gastrointestinal tract and the bladder, causes smooth muscle relaxation and prevents the occurrence of painful spasms. In addition, this compound inhibits the release of gastric, pharyngeal, tracheal, and bronchial secretions.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 5 approved and 5 investigational indications.

A muscarinic antagonist used as an antispasmodic, in some disorders of the gastrointestinal tract, and to reduce salivation with some anesthetics.

See also: Procyclidine (related); Propantheline (related); Glycopyrronium (has active moiety) ... View More ...

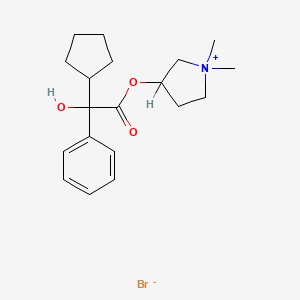

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023109 | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-51-0 | |

| Record name | Glycopyrrolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrrolate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCOPYRROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycopyrrolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycopyrronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glycopyrrolate on M3 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of glycopyrrolate, a synthetic quaternary ammonium compound, with a specific focus on its interaction with the M3 muscarinic acetylcholine receptor (M3R). This document details the molecular interactions, signaling pathways, quantitative pharmacology, and key experimental protocols used to characterize this interaction.

Introduction: this compound and the M3 Muscarinic Receptor

This compound is a well-established muscarinic receptor antagonist used in various clinical applications, including the management of chronic obstructive pulmonary disease (COPD), reduction of salivary and respiratory secretions during anesthesia, and treatment of peptic ulcers.[1][2][3] Its therapeutic effects are primarily mediated by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[2][4]

The M3 muscarinic receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target of this compound.[5] M3Rs are widely expressed on various cell types, including smooth muscle cells in the airways and gastrointestinal tract, as well as in exocrine glands.[5][6] Activation of M3Rs by ACh initiates a cascade of intracellular signaling events, predominantly through coupling to the Gq/11 family of G proteins, leading to physiological responses such as smooth muscle contraction and glandular secretion.[5][6][7] This guide elucidates the antagonistic action of this compound on this critical signaling pathway.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the M3 muscarinic receptor.[4] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor.[3] By occupying the receptor's binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade.[2][4] This blockade of cholinergic transmission results in the relaxation of smooth muscle and a reduction in secretions from exocrine glands.[4]

The primary signaling pathway initiated by M3 receptor activation involves the Gq protein.[5][6] Upon agonist binding, the M3R undergoes a conformational change, activating the associated Gq protein.[8][9] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the ultimate cellular response, such as smooth muscle contraction.[6] this compound effectively inhibits this entire sequence of events by preventing the initial receptor activation.

Figure 1: M3R Gq-signaling pathway and its inhibition by this compound.

Quantitative Pharmacology

The interaction of this compound with muscarinic receptors has been quantified using various in vitro assays. Radioligand binding studies are used to determine its affinity (Ki), while functional assays measure its potency as an antagonist (pA2 or pKB).

Binding Affinity and Functional Antagonism

This compound demonstrates high affinity for muscarinic receptors, generally in the low nanomolar range.[10][11][12] While some studies indicate a lack of significant selectivity among the M1, M2, and M3 receptor subtypes[10][12][13], others suggest a higher functional affinity for M1/M3 receptors compared to M2 receptors.[10][14] This potential for M2-sparing activity may contribute to its favorable cardiovascular side-effect profile, with a lower incidence of tachycardia compared to non-selective antagonists like atropine.[14][15]

| Parameter | Receptor Subtype | Tissue/Cell Preparation | Value | Reference |

| Binding Affinity (Ki) | M1, M2, M3 | Human Airway Smooth Muscle | 0.5 - 3.6 nM | [10][11][12] |

| M1 | Guinea-pig Brain Membranes | 0.60 nM | [16] | |

| M2 | Guinea-pig Brain Membranes | 0.03 nM | [16] | |

| M2 | Rat Ventricle | 1.89 nM | [15] | |

| M3 | Rat Submandibular Gland | 1.69 nM | [15] | |

| Functional Antagonism (pA2 / pKB) | M2 | Guinea-pig Atrium (vs Carbachol) | 8.16 | [16][17] |

| M2 | Paced Rat Left Atria | 9.09 (-log KB) | [14] | |

| M3 | Guinea-pig Ileum | 10.31 (-log KB) | [14] |

Kinetics of Receptor Interaction

A key characteristic of this compound that contributes to its long duration of action is its slow dissociation rate from muscarinic receptors.[10][11][12] Kinetic studies have shown that this compound dissociates more slowly from human airway smooth muscle (HASM) muscarinic receptors compared to other antagonists like ipratropium bromide.[10][13] This prolonged receptor occupancy provides a mechanistic explanation for its extended bronchodilator effects observed in both functional in vitro experiments and clinical settings.[10][13][18][19][20] For instance, in human airways, the offset of action for this compound was significantly longer (>96 min) compared to ipratropium bromide (~59 min).[10][13]

Detailed Experimental Protocols

The characterization of this compound's action on M3 receptors relies on standardized in vitro assays. The following sections provide detailed methodologies for two fundamental experimental approaches.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.[6][21]

Objective: To determine the inhibitory constant (Ki) of this compound at the M3 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human M3 receptors (e.g., CHO-K1 or HEK293 cells) or tissue homogenates rich in M3 receptors (e.g., rat submandibular gland).[10][15]

-

Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[10][15][22]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).[22]

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[22]

-

Equipment: Glass fiber filters, cell harvester, liquid scintillation counter.[22]

Methodology:

-

Membrane Preparation: Cells expressing M3Rs are harvested, homogenized, and centrifuged to isolate a membrane pellet, which is then resuspended in a storage buffer. Protein concentration is determined via a Bradford assay.[22]

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a sufficient period to reach equilibrium (e.g., 2.5 hours at 30°C).[22]

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[22]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a radioligand competition binding assay.

Calcium Flux Functional Assay

This functional assay measures the ability of this compound to inhibit the M3R-mediated increase in intracellular calcium concentration ([Ca²⁺]i) following agonist stimulation.[23][24]

Objective: To determine the functional potency of this compound as an M3R antagonist.

Materials:

-

Cells: A stable cell line expressing human M3 receptors (e.g., CHO-M3 or U2OS-M3).[24][25]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.[23][24]

-

Agonist: A muscarinic agonist such as Acetylcholine or Carbachol.

-

Antagonist: this compound, serially diluted.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Equipment: Fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for ratiometric imaging.[23][24]

Methodology:

-

Cell Plating: Seed the M3R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.[24][25]

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C in the dark.[23][24]

-

Washing: Wash the cells with assay buffer to remove excess extracellular dye and allow for de-esterification of the dye within the cells.[23]

-

Pre-incubation with Antagonist: Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 5-20 minutes) to allow the antagonist to bind to the receptors.

-

Baseline Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[23]

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells simultaneously using an integrated pipettor.

-

Signal Detection: Immediately and continuously record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.[24]

-

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the % inhibition of the agonist response versus the log concentration of this compound. Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium flux.

Figure 3: Experimental workflow for a calcium flux functional assay.

Conclusion

This compound exerts its therapeutic effects through competitive antagonism of M3 muscarinic receptors. It binds with high, nanomolar affinity to the receptor, effectively blocking the Gq-mediated signaling cascade that leads to smooth muscle contraction and glandular secretion. A key feature of its molecular pharmacology is a slow dissociation rate from the receptor, which provides a long duration of action that is clinically advantageous. The quantitative characterization of its binding affinity and functional potency, as determined by the detailed experimental protocols outlined in this guide, is fundamental to the ongoing research and development of muscarinic receptor antagonists.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Analyses of the effects of Gq protein on the activated states of the muscarinic M3 receptor and the purinergic P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-step structural changes in M3 muscarinic receptor activation rely on the coupled Gq protein cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | AChR | TargetMol [targetmol.com]

- 13. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A pharmacological profile of this compound: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Pharmacological assessment of the duration of action of this compound vs tiotropium and ipratropium in guinea-pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound causes prolonged bronchoprotection and bronchodilatation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Glycopyrrolate's Muscarinic Receptor Subtype Selectivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycopyrrolate is a synthetic quaternary ammonium antimuscarinic agent widely used in clinical practice, particularly for its effects on salivary, respiratory, and gastric secretions.[1] Its therapeutic action is mediated through competitive antagonism of acetylcholine at muscarinic receptors. Understanding the selectivity profile of this compound across the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its mechanism of action and predicting its therapeutic and adverse effects. This technical guide provides a consolidated overview of the binding affinity and functional potency of this compound at these receptor subtypes, details the experimental methodologies used for these characterizations, and illustrates the relevant cellular signaling pathways.

Muscarinic Receptor Subtype Selectivity Profile

This compound exhibits high affinity for muscarinic receptors, generally in the low nanomolar range. While radioligand binding studies often indicate a relative lack of selectivity across the M1, M2, and M3 subtypes, functional assays reveal a more nuanced profile, notably a lower potency at M2 receptors compared to M1 and M3.[2][3] Data regarding M4 and M5 subtypes are less prevalent in the literature, but a general affinity ranking has been described.

Quantitative Binding Affinity Data

Binding assays, typically competition studies using a non-selective radioligand, are employed to determine the inhibition constant (Ki) of a test compound. A lower Ki value signifies a higher binding affinity. The data compiled from various studies indicate that this compound binds with high affinity to M1, M2, and M3 receptors.[4][5] Some studies report similar affinities for M2 and M3 subtypes, while others note a slight preference for M1 or M3.[4][5]

| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi (-log(Ki)) | Reference |

| M1 | Guinea-pig brain membranes | [³H] Pirenzepine | 0.60 | 9.22 | [4] |

| M2 | Guinea-pig brain membranes | [³H] AF-DX 384 | 0.03 | 10.52 | [4] |

| M2 | Rat ventricle homogenates (cardiac) | [³H] NMS | 1.89 | 8.72 | [5] |

| M3 | Rat submandibular gland homogenates | [³H] NMS | 1.69 | 8.77 | [5] |

| M1-M3 | Human airway smooth muscle (HASM) | [³H] NMS | 0.5 - 3.6 | ~8.4 - 9.3 | [3] |

NMS: N-methylscopolamine

Quantitative Functional Potency Data

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency is often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. Higher pA2/pKB values indicate greater functional potency. Functional studies consistently demonstrate that this compound is a potent antagonist at M1 and M3 receptors, with significantly lower potency at the M2 subtype.[2][3][4] This functional selectivity for M1/M3 over M2 receptors may contribute to its clinical profile, such as its potent antisialagogue effects with a reduced incidence of tachycardia compared to less selective agents like atropine.[4]

| Receptor Subtype | Test System/Assay | Agonist | pA2 / pKB Value | Reference |

| M1 (presumed) | Rabbit vas deferens (twitch response) | McN-A-343 | > 11 | [4] |

| M2 | Guinea-pig atrium (contraction) | Carbachol | 8.16 | [6] |

| M2 | Guinea-pig atrium (contraction) | Acetylcholine | 8.39 | [6] |

| M2 | Paced rat left atria | Methacholine | 9.09 | [4] |

| M3 | Guinea pig ileum (contraction) | Methacholine | 10.31 | [4] |

Selectivity for M4 and M5 Subtypes

Specific quantitative binding or functional data for this compound at M4 and M5 receptors is not extensively available in the peer-reviewed literature. However, qualitative assessments describe a rank order of affinity. According to the PubChem database, this compound has the highest affinity for M1 receptors, followed by M3, M2/M4, and finally M5 receptors.[2]

Qualitative Affinity Profile: M1 > M3 > M2 ≈ M4 > M5[2]

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. This differential coupling is the basis for their varied physiological effects.

-

M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.

-

M2 and M4 receptors primarily couple to G proteins of the Gi/o family.

The diagram below illustrates these canonical pathways.

Key Experimental Protocols

The determination of this compound's affinity and potency relies on standardized in vitro pharmacological assays. The following sections detail the general methodologies for two primary types of experiments.

Competition Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

-

Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.

-

A suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Scintillation fluid and counter.

-

Glass fiber filters.

General Protocol:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay is used to determine the functional potency of an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5). Antagonism is measured by the compound's ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) stimulated by a muscarinic agonist.

Objective: To determine the functional potency (e.g., IC50, pA2) of this compound.

Materials:

-

Whole cells stably expressing the target Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 or CHO-M3 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

A muscarinic agonist (e.g., Carbachol, Acetylcholine).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with liquid handling capabilities.

General Protocol:

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive fluorescent dye in assay buffer. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

-

Antagonist Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.

-

Agonist Stimulation & Measurement: The plate is placed in a fluorescence reader. A fixed concentration of the agonist is added to the wells, and the resulting change in fluorescence intensity, which corresponds to the change in intracellular calcium, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured. The antagonist's inhibitory effect is plotted against its concentration to determine an IC50. For pA2 determination, concentration-response curves to the agonist are generated in the presence of several fixed concentrations of the antagonist, and Schild analysis is performed.

Conclusion

The available data demonstrate that this compound is a high-affinity muscarinic receptor antagonist. While binding studies show limited selectivity across M1, M2, and M3 subtypes, functional assays reveal a clear selectivity profile, with significantly lower potency at M2 receptors compared to M1 and M3 receptors. This functional M2-sparing activity is consistent with its clinical utility. The affinity of this compound for M4 and M5 receptors is reported to be lower than for M1 and M3, though specific quantitative data are sparse. A comprehensive understanding of its interaction with all five subtypes is essential for the continued optimization and development of muscarinic receptor-targeted therapeutics.

References

- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

The In Vitro Effect of Glycopyrrolate on Smooth Muscle Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of glycopyrrolate on smooth muscle contractility. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in pharmacology and related fields. This document details the mechanism of action of this compound, provides quantitative data on its potency in various smooth muscle tissues, outlines detailed experimental protocols for its study, and visualizes the key pathways and workflows involved.

Introduction to this compound and Smooth Muscle Contractility

This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action involves the blockage of acetylcholine's effects at parasympathetic sites in various tissues, including smooth muscle and secretory glands.[1] Unlike tertiary amine anticholinergics such as atropine, this compound's quaternary structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects.[1]

Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic division playing a key role in processes such as bronchoconstriction, gastrointestinal motility, and bladder voiding. Acetylcholine released from parasympathetic nerve terminals binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. This compound's ability to antagonize this action makes it a clinically relevant drug for conditions characterized by smooth muscle hyperreactivity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its inhibitory effect on smooth muscle contractility by competitively blocking the action of acetylcholine at muscarinic receptors. In smooth muscle, the predominant subtypes are the M2 and M3 receptors, with the M3 receptor being the primary mediator of contraction.[2]

M3 Receptor Signaling Pathway:

Activation of the M3 receptor by acetylcholine initiates a Gq-protein-coupled signaling cascade:

-

Gq Protein Activation: Acetylcholine binding to the M3 receptor activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.

-

Cross-Bridge Cycling and Contraction: Phosphorylation of myosin enables cross-bridge formation with actin, resulting in smooth muscle contraction.

DAG, the other second messenger produced, activates Protein Kinase C (PKC), which can also contribute to the contractile response through various mechanisms, including the phosphorylation of ion channels and other contractile proteins.[2]

M2 Receptor Signaling Pathway:

While M3 receptors are the primary drivers of contraction, M2 receptors, which are more abundant in some smooth muscles, play a modulatory role.[2] M2 receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels can indirectly promote contraction by decreasing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits MLCK.

This compound, by competitively binding to M2 and M3 receptors, prevents acetylcholine from initiating these signaling cascades, thereby leading to smooth muscle relaxation or inhibition of contraction.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction

Caption: Signaling pathways of muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.

Quantitative Data on this compound's In Vitro Efficacy

The potency of this compound has been quantified in various in vitro smooth muscle preparations. The following tables summarize key findings from the literature.

Table 1: Potency of this compound in Airway Smooth Muscle

| Tissue | Species | Agonist | Parameter | Value | Reference |

| Trachea | Guinea Pig | Electrical Field Stimulation | IC50 | 0.15 nM | [4] |

| Trachea | Human | Electrical Field Stimulation | IC50 | 0.44 nM | [4] |

| Bronchus | Human | Carbachol | pIC50 | 10.4 | [5] |

| Airway Smooth Muscle | Human | - | Ki (M3) | 0.5 - 3.6 nM | [6] |

IC50: The half maximal inhibitory concentration. pIC50: The negative logarithm of the IC50. Ki: The inhibition constant.

Table 2: Potency of this compound in Other Smooth Muscle Tissues

| Tissue | Species | Agonist | Parameter | Value | Reference |

| Ileum | Guinea Pig | Methacholine | -log KB | 10.31 | [7] |

| Atrium | Guinea Pig | Carbachol | pA2 | 8.16 | [8] |

| Atrium | Guinea Pig | Acetylcholine | pA2 | 8.39 | [8] |

| Bladder | Various | - | High affinity for M3 | - | [9] |

-log KB / pA2: The negative logarithm of the antagonist's dissociation constant, indicating its affinity for the receptor.

Experimental Protocols

The isolated organ bath technique is the gold standard for studying the in vitro effects of drugs on smooth muscle contractility.[10] The following is a detailed protocol for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

4.1. Materials and Reagents

-

Isolated Organ Bath System (including water jacketed organ baths, force-displacement transducers, amplifiers, and data acquisition software)

-

Carbogen gas (95% O2, 5% CO2)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Agonist (e.g., Carbachol, Acetylcholine, Methacholine) stock solution

-

This compound stock solution

-

Dissection tools (scissors, forceps)

-

Suture thread

4.2. Tissue Preparation

-

Humanely euthanize the experimental animal according to institutional guidelines.

-

Rapidly dissect the desired smooth muscle tissue (e.g., trachea, ileum, bladder).

-

Place the excised tissue in cold, carbogen-aerated PSS.

-

Carefully clean the tissue of adherent connective and fatty tissues.

-

Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for trachea, 1-2 cm longitudinal strips for ileum).

-

Tie suture threads to both ends of the tissue preparation.

4.3. Experimental Procedure

-

System Setup: Fill the organ baths with PSS and allow the temperature to equilibrate to 37°C.[11] Continuously bubble the PSS with carbogen. Calibrate the force transducers according to the manufacturer's instructions.

-

Tissue Mounting: Mount the tissue preparation in the organ bath by attaching one suture to a fixed hook and the other to the force transducer.[11]

-

Equilibration: Apply an optimal resting tension to the tissue (e.g., 1 g for guinea pig trachea) and allow it to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM) or a supramaximal concentration of a relevant agonist. Wash the tissue thoroughly after the response has plateaued.

-

Agonist Concentration-Response Curve (Control): Once the tissue has returned to baseline, cumulatively add increasing concentrations of the agonist to the organ bath, allowing the contractile response to stabilize at each concentration. This will generate a control concentration-response curve.

-

Washout: After the maximal response is achieved, wash the tissue repeatedly with fresh PSS until it returns to the baseline resting tension.

-

Incubation with this compound: Add a specific concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of this compound): In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Repeat for Multiple this compound Concentrations: To perform a Schild analysis and determine the pA2 value, repeat steps 6-8 with different concentrations of this compound.

4.4. Data Analysis

-

Measure the peak contractile response at each agonist concentration for both the control and this compound-treated conditions.

-

Express the responses as a percentage of the maximal contraction obtained in the control curve.

-

Plot the concentration-response curves (log agonist concentration vs. percentage of maximal response).

-

Calculate the EC50 (the agonist concentration that produces 50% of the maximal response) for each curve.

-

The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Perform a Schild regression analysis to determine the pA2 value, which provides a measure of the affinity of this compound for the muscarinic receptors in the specific tissue.

Experimental Workflow for In Vitro Assessment of this compound

Caption: A typical experimental workflow for evaluating the effect of this compound on smooth muscle contractility in vitro.

Conclusion

This compound is a potent muscarinic receptor antagonist that effectively inhibits smooth muscle contraction in vitro. Its mechanism of action is well-characterized, involving the competitive blockade of M3 and M2 muscarinic receptors. The quantitative data presented in this guide highlight its high potency, particularly in airway smooth muscle. The detailed experimental protocol provides a robust framework for researchers to investigate the pharmacological properties of this compound and other anticholinergic agents in isolated smooth muscle preparations. This in-depth understanding of this compound's in vitro effects is crucial for its continued clinical application and for the development of novel therapies targeting smooth muscle disorders.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological profile of this compound: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and Post-Operative Urinary Retention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Glycopyrrolate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Physicochemical Basis for Limited Blood-Brain Barrier Permeability

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. For a molecule to passively diffuse across this barrier, it must typically be small, lipid-soluble, and uncharged at physiological pH.

Glycopyrrolate's structure is the primary determinant of its inability to cross the BBB.[1][2][3][4]

-

Quaternary Ammonium Compound: this compound possesses a quaternary ammonium group.[1][2][3][5] This means the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge.

-

Ionization and Polarity: Due to this permanent charge, this compound is a highly polar molecule and is completely ionized at physiological pH.[2]

-

Low Lipophilicity: Its ionized and polar nature renders it poorly lipid-soluble.[2]

The lipid-rich endothelial cell membranes of the BBB effectively repel charged, polar molecules, thus severely restricting the passage of this compound into the brain and cerebrospinal fluid (CSF).[1][2] This is in stark contrast to tertiary amine anticholinergics, such as atropine and scopolamine, which are uncharged, more lipophilic, and readily cross the BBB, leading to significant CNS effects.[1][2][6]

References

Foundational Research on Glycopyrrolate for Hyperhidrosis: A Technical Guide

Introduction

Hyperhidrosis, a condition characterized by excessive sweating beyond physiological needs, affects up to 4.8% of the population in the United States and can significantly impair a patient's quality of life.[1] When the etiology cannot be identified, it is termed primary hyperhidrosis.[1] Glycopyrrolate, a synthetic muscarinic anticholinergic agent, has emerged as a cornerstone in the management of hyperhidrosis.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound for the treatment of hyperhidrosis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a competitive inhibitor of acetylcholine at muscarinic receptors.[3] Specifically, it targets the M3 muscarinic receptors on eccrine sweat glands.[1][3] By blocking these receptors, this compound inhibits the sympathetic stimulation of sweat glands, thereby reducing sweat production.[1][3]

This compound is a quaternary ammonium compound, which limits its ability to cross biological membranes, including the blood-brain barrier.[2][3] This property results in predominantly peripheral effects and reduces the incidence of central nervous system side effects compared to tertiary amine anticholinergics like atropine.[2][3] While some studies suggest this compound has a high affinity for all muscarinic receptor subtypes (M1-5), others indicate a higher affinity for M1/M3 receptors compared to M2 receptors.[4][5][6] This potential for receptor subtype selectivity may contribute to its therapeutic window.

Signaling Pathway of this compound in Hyperhidrosis

Pharmacokinetics

Oral this compound is poorly absorbed from the gastrointestinal tract due to its quaternary amine structure.[3] This results in low systemic bioavailability.[2] Topical formulations of this compound, such as glycopyrronium tosylate, are designed to act locally on the sweat glands with minimal systemic absorption, further enhancing the safety profile.[2][7] Studies comparing topical and oral this compound have shown significantly lower systemic exposure with the topical formulation.[7]

Clinical Efficacy

Numerous studies have demonstrated the efficacy of both oral and topical this compound in treating primary hyperhidrosis.

Oral this compound

Oral this compound has been shown to be highly effective in reducing sweat production.[1] Dosing for adults typically starts at 1 to 2 mg once or twice daily and can be titrated up to a maximum of 8 mg per day based on response and tolerability.[1] For children, weight-based dosing is often used.[1]

| Study (Oral) | Dosage | Key Efficacy Findings |

| Lee et al. (2012)[8][9] | 1 mg twice daily, titrated to 2-8 mg/day | 75% reduction in perspiration (P < 0.001).[8][9] |

| Retrospective Studies | 2 mg once to twice daily (mean effective dose) | 67-90% improvement rates.[10] |

Topical this compound

Topical formulations have also shown significant efficacy in reducing sweat production in various forms of focal hyperhidrosis.

| Study (Topical) | Formulation | Location | Key Efficacy Findings |

| ATMOS-1 & ATMOS-2 (Pooled Data)[11] | 3.75% Glycopyrronium Tosylate | Axillary | 59.5% of patients achieved a significant response on the Axillary Sweating Daily Diary vs. 27.6% with vehicle (P < 0.001).[11] |

| Reduced sweat production by 107.6 mg/5 min from baseline vs. 92.1 mg/5 min with vehicle (P < 0.001).[11] | |||

| Facial Hyperhidrosis Study[12][13] | 2% this compound | Forehead | 36.68 ± 11.41% reduction in sweat production after 9 days (P < 0.025).[12][13] |

| Facial Hyperhidrosis Pilot Study (2022)[14] | 2% this compound | Facial | 75% of patients achieved a complete response.[14] |

| Post-sympathectomy Gustatory Hyperhidrosis Study[14] | 1.5-2% this compound | 77% of patients reported complete cessation of sweating.[14] |

Safety and Tolerability

The most common side effects of this compound are anticholinergic in nature and are generally dose-dependent.

Common Adverse Events

The most frequently reported side effects for oral this compound (occurring in 15% or more of patients) include dry mouth, constipation, flushing, and urinary retention.[1] For topical this compound, the most common adverse events include dry mouth, blurred vision, application-site pain, and mydriasis.[15]

| Adverse Event | Oral this compound Frequency | Topical this compound (Long-term) Frequency[15] |

| Dry Mouth | >15%[1] | 16.9% |

| Constipation | >15%[1] | - |

| Blurred Vision | Less common[16] | 6.7% |

| Urinary Retention | >15%[1] | - |

| Application-site Pain | - | 6.4% |

| Mydriasis | Less common[1] | 5.3% |

Contraindications and Precautions

This compound is contraindicated in patients with a history of myasthenia gravis, severe ulcerative colitis, toxic megacolon, paralytic ileus, obstructive disease of the GI tract, intestinal atony, obstructive uropathy, unstable cardiovascular status, and glaucoma.[1] Patients should be cautious about overheating and heat stroke, as this compound can decrease sweating.[16][17]

Experimental Protocols

Standardized methods are crucial for assessing the efficacy of hyperhidrosis treatments in clinical trials.

Gravimetric Measurement of Sweat Production

This quantitative method measures the amount of sweat produced over a specific time.[18][19]

Protocol:

-

The affected area is thoroughly dried.[18]

-

A pre-weighed filter paper is placed on the area for a predetermined time (e.g., 5 minutes).[18]

-

The filter paper is then re-weighed.[18]

-

The change in weight indicates the amount of sweat produced, typically expressed in mg/minute.[18]

Minor's Iodine-Starch Test

This qualitative test is used to identify the area of focal hyperhidrosis.[20][21]

Protocol:

-

The skin is cleaned and dried.[20]

-

An iodine solution (e.g., 3-5% iodine) is applied to the area and allowed to dry.[20][21]

-

Starch powder is then lightly dusted over the iodine-coated area.[20][21]

-

The presence of sweat will cause the mixture to turn a dark blue-purple color, delineating the hyperhidrotic area.[20]

Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a validated, single-question diagnostic tool that provides a qualitative measure of the severity of hyperhidrosis based on its impact on daily activities.[22][23][24]

Scoring:

-

1: My sweating is never noticeable and never interferes with my daily activities.[22][25]

-

2: My sweating is tolerable but sometimes interferes with my daily activities.[22][25]

-

3: My sweating is barely tolerable and frequently interferes with my daily activities.[22][25]

-

4: My sweating is intolerable and always interferes with my daily activities.[22][25]

A score of 3 or 4 is indicative of severe hyperhidrosis.[23][24] A 1-point improvement in the HDSS score has been associated with a 50% reduction in sweat production, and a 2-point improvement with an 80% reduction.[24]

Conclusion

This compound is a well-established and effective treatment for hyperhidrosis. Its mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in numerous clinical trials make it a valuable therapeutic option. Both oral and topical formulations offer significant benefits to patients, with the choice of administration route often depending on the location and severity of the hyperhidrosis, as well as patient preference and tolerability. Future research may focus on long-term safety and efficacy, comparative studies with other treatments, and the development of novel formulations to further optimize patient outcomes.

References

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. academicmed.org [academicmed.org]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. This compound - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 9. Efficacy of this compound in Primary Hyperhidrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topical glycopyrronium tosylate for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of topical this compound in patients with facial hyperhidrosis: a randomized, multicentre, double-blinded, placebo-controlled, split-face study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. droracle.ai [droracle.ai]

- 15. A 44-Week Open-Label Study Evaluating Safety and Efficacy of Topical Glycopyrronium Tosylate in Patients with Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. buzzrx.com [buzzrx.com]

- 17. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 18. Diagnosis and qualitative identification of hyperhidrosis - Nawrocki - Shanghai Chest [shc.amegroups.org]

- 19. Diagnosis Guidelines for Hyperhidrosis - Focus on Hyperhidrosis [medpagetoday.com]

- 20. Starch Iodine + OnabotulinumtoxinA Injection Protocol for Axillary Treatment - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 21. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 22. neatapparel.com [neatapparel.com]

- 23. sweathelp.org [sweathelp.org]

- 24. sweathelp.org [sweathelp.org]

- 25. richtlijnendatabase.nl [richtlijnendatabase.nl]

Glycopyrrolate's Impact on Cholinergic Neurotransmission: A Technical Guide

An in-depth exploration of the molecular interactions and physiological consequences of glycopyrrolate's antagonism at muscarinic acetylcholine receptors.

Introduction

This compound is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary mechanism of action involves the inhibition of acetylcholine (ACh), a key neurotransmitter in the parasympathetic nervous system, at postganglionic cholinergic nerves and on smooth muscles that respond to ACh.[3][4] This antagonism results in a range of physiological effects, making this compound a valuable therapeutic agent in various clinical settings, including anesthesia, treatment of peptic ulcers, and management of chronic obstructive pulmonary disease (COPD).[1][5] This technical guide provides a comprehensive overview of this compound's interaction with the cholinergic system, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the binding of the endogenous ligand, acetylcholine.[2][6] This blockade inhibits the downstream signaling cascades normally initiated by ACh, leading to a reduction in parasympathetic tone. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways.[7] this compound has been shown to have a high affinity for all muscarinic receptor subtypes.[8] The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimal central nervous system side effects compared to tertiary amine anticholinergics like atropine.[1][3][9]

Quantitative Data: Receptor Binding and Potency

The affinity and potency of this compound at various muscarinic receptor subtypes have been quantified in numerous studies. This data is crucial for understanding its pharmacological profile and clinical efficacy.

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Binding Affinity (Ki) | M1-M3 | Human peripheral lung and airway smooth muscle | 0.5–3.6 nM | [10][11] |

| M1 | Rat cerebral cortex ([³H]-telenzepine displacement) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |

| M2 | Rat heart ([³H]-NMS binding) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |

| M3 | Rat salivary glands ([³H]-NMS binding) | Not explicitly stated for this compound, but ipratropium showed no selectivity | [10] | |

| Functional Affinity (pA₂/pKB) | M1/M3 | - | 10.31–11 | [10] |

| M2 | - | 8.16–9.09 | [10] | |

| M2 (inhibition of atrial contraction) | Rat atria | 9.09 | [12] | |

| M3 (inhibition of ileal contraction) | Guinea pig ileum | 10.31 | [12] | |

| Prejunctional (presumed M1) | Rabbit vas deferens | > 11 | [12] | |

| Dissociation | M3 > M2 | - | This compound dissociates more rapidly from M2 than M3 receptors | [7] |

Signaling Pathways and this compound's Point of Intervention

Acetylcholine binding to muscarinic receptors activates distinct intracellular signaling cascades. This compound, by blocking the initial binding event, prevents the initiation of these pathways.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Determining this compound's Affinity (Ki)

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Caption: Workflow for a radioligand binding assay to determine Ki of this compound.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the muscarinic receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford).

-

Assay Conditions: The assay is typically performed in a final volume of 250-500 µL. A fixed, subsaturating concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for pan-muscarinic binding) is used.

-

Competition Binding: A range of concentrations of unlabeled this compound is added to compete with the radioligand for receptor binding.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapid filtration is a common method. The filter traps the membranes with bound radioligand, while the free radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Assay: Inhibition of Smooth Muscle Contraction

This protocol describes a classic organ bath experiment to assess the functional antagonism of this compound on agonist-induced smooth muscle contraction.

Detailed Methodology:

-

Tissue Preparation: A section of smooth muscle tissue (e.g., guinea pig ileum or trachea) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibration.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Schild Analysis: The experiment is repeated with several different concentrations of this compound. The dose-ratios (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus log[this compound] is constructed. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should be close to 1.

Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound are determined by its pharmacokinetic and pharmacodynamic properties.

| Parameter | Value | Reference |

| Onset of Action (IV) | Within 1 minute | [3][13] |

| Onset of Action (IM) | 15 to 30 minutes | [3] |

| Peak Effect (IM) | 30 to 45 minutes | [3] |

| Duration of Vagal Blocking Effects | 2 to 3 hours | [3] |

| Duration of Antisialagogue Effects | Up to 7 hours | [3] |

| Elimination Half-life | Approximately 50 minutes | [13] |

| Elimination | Primarily urinary excretion | [13] |

Conclusion

This compound is a potent and peripherally acting muscarinic antagonist. Its high affinity for all muscarinic receptor subtypes and its inability to significantly cross the blood-brain barrier define its clinical utility. The quantitative data on its binding and functional antagonism, coupled with an understanding of the cholinergic signaling pathways it inhibits, provide a solid foundation for its rational use in medicine and for the development of future anticholinergic drugs. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological properties of compounds like this compound, ensuring reproducible and comparable data across research and development settings.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Articles [globalrx.com]

- 7. Inhaled this compound for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. droracle.ai [droracle.ai]

- 10. Pharmacological characterization of the muscarinic receptor antagonist, this compound, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | AChR | TargetMol [targetmol.com]

- 12. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Glycopyrrolate Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of glycopyrrolate administration protocols in rodent models, designed to assist in the planning and execution of preclinical research. This document includes quantitative data on dosages, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize recommended this compound dosage ranges for various administration routes in mice and rats based on preclinical research and veterinary guidelines.

Table 1: this compound Dosage in Mice

| Application | Route of Administration | Dosage Range | Notes |

| Pre-anesthetic | Subcutaneous (SC) | 0.01 - 0.02 mg/kg | Administer 15-30 minutes prior to anesthetic induction to reduce secretions and prevent bradycardia.[1][2] |

| Pre-anesthetic | Intramuscular (IM) | 0.004 mg/kg | Administer 30-60 minutes prior to anesthesia.[3] |

| Toxicity Study (13-week) | Oral (gavage) | 30 - 300 mg/kg/day | High doses were associated with reduced survival.[4] |

Table 2: this compound Dosage in Rats

| Application | Route of Administration | Dosage Range | Notes |

| Pre-anesthetic | Subcutaneous (SC) | 0.01 - 0.02 mg/kg | An effective alternative to atropine when given 15 minutes before surgery.[1][5] |

| Pre-anesthetic | Intramuscular (IM) | 0.004 mg/kg | Administer 30-60 minutes prior to anesthesia.[3] |

| Toxicity Study (13-week) | Oral (gavage) | 40 mg/kg/day | Well-tolerated with observations of pupil dilation.[4] |

| Reproductive Toxicity | Oral (dietary) | ~65 mg/kg/day | Resulted in diminished rates of conception.[3][6] |

Experimental Protocols

The following are detailed protocols for the subcutaneous and oral administration of this compound in rodent models.

Subcutaneous (SC) Injection Protocol

This protocol is suitable for delivering a precise dose of this compound, commonly used as a pre-anesthetic agent.

Materials:

-

This compound for injection (e.g., 0.2 mg/mL solution)

-

Sterile saline (0.9% NaCl) or other appropriate sterile vehicle

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Drug Preparation:

-

Commercially available this compound for injection is typically supplied at a concentration of 0.2 mg/mL.[7]

-

If dilution is necessary to achieve the desired dose in an appropriate injection volume (typically 5-10 mL/kg for mice and rats), use sterile saline.

-

Aseptically draw the calculated volume of the this compound solution into a sterile syringe.

-

-

Administration:

-

Gently restrain the rodent. For mice, this can be achieved by scruffing the neck. For rats, a similar scruffing technique or appropriate handling method should be used.

-

Identify the injection site, typically the loose skin over the back between the shoulders.

-

Swab the injection site with 70% ethanol and allow it to dry.

-

Lift the skin to form a "tent."

-

Insert the needle at the base of the tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

-

Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.

-

Inject the solution smoothly and steadily.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions, such as distress or irritation at the injection site.

-

When used as a pre-anesthetic, monitor for the desired effects, such as reduced salivation, and for normal physiological parameters under anesthesia (respiratory rate, heart rate, temperature).[1][2][5]

-

Oral Gavage Protocol

This protocol is suitable for the oral administration of this compound, often used in longer-term toxicity or efficacy studies.

Materials:

-

This compound powder or oral solution

-

Appropriate sterile vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Animal gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)

-

Sterile syringes

-

Animal scale

-

Appropriate PPE

Procedure:

-

Animal Preparation:

-

Drug Preparation:

-

If starting with a powder, prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous.

-

Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle. The maximum recommended gavage volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5]

-

-

Administration:

-

Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

-

Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib to ensure proper placement), administer the solution slowly and steadily.

-

After administration, gently withdraw the gavage needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

-

Continue to monitor the animals according to the study protocol for any adverse effects or desired therapeutic outcomes.

-

Visualizations

Signaling Pathway of this compound

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It primarily affects M1, M2, and M3 receptors, which are coupled to Gq and Gi proteins, respectively. By blocking the binding of acetylcholine (ACh), this compound inhibits the downstream signaling cascades.

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Administration

The following diagram illustrates a typical experimental workflow for a study involving the administration of this compound to rodent models.

References

- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. research.vt.edu [research.vt.edu]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Intravenous Glycopyrrolate in Canine Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous use of glycopyrrolate in canine anesthesia research. The information is compiled from peer-reviewed studies and veterinary guidelines to ensure accuracy and relevance for research applications.

Introduction

This compound is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1][2] In veterinary anesthesia, it is primarily used to counteract bradycardia, reduce salivary and respiratory secretions, and mitigate the vagal effects of other anesthetic agents.[3] Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to atropine.[2]

Data Presentation: Intravenous this compound Dosages in Canine Anesthesia Research

The following table summarizes intravenous this compound dosages used in various canine anesthesia research protocols.

| Dosage (mg/kg) | Research Context | Key Findings/Observations |

| 0.005 - 0.01 | Treatment of bradycardia (<65 beats/min) in anesthetized dogs.[4][5] | A significant increase in heart rate was observed. The effective dose was found to be related to the size of the dog, with smaller dogs sometimes requiring a repeat dose.[4][5] |

| 0.01 | Premedication in combination with acepromazine and butorphanol before propofol induction and isoflurane maintenance. | Provided good quality of sedation and stable heart rate during maintenance. |

| 0.01 | Premedication in combination with dexmedetomidine and butorphanol before propofol induction and isoflurane maintenance. | Resulted in lower isoflurane consumption during maintenance. |

| 0.005 | Premedication with xylazine and pentazocine. | This combination was found to be effective, with this compound preventing bradycardia from the alpha-2 agonist.[6] |

| 0.01 | Used with morphine as a premedication.[7] | Standard premedication protocol.[7] |

| 0.025 | Administered after xylazine in isoflurane-anesthetized dogs to counteract bradycardia.[8] | Increased heart rate and cardiac index.[8] |

| 0.005 | Administered to dogs with heart disease during anesthesia if heart rate dropped below approximately 80 beats/minute.[9] | Recommended for managing bradycardia in cardiac patients.[9] |

Experimental Protocols

Below are detailed methodologies from key experiments investigating the effects of intravenous this compound in canine anesthesia.

Protocol 1: Evaluation of this compound for the Treatment of Bradycardia

-

Objective: To determine the efficacy of two different intravenous doses of this compound for the reversal of bradycardia in anesthetized dogs.[4][5]

-

Subjects: 40 healthy dogs of various breeds and sizes.[4][5]

-

Anesthetic Protocol: Anesthesia was induced and maintained with a protocol that resulted in bradycardia (heart rate < 65 beats per minute).[4][5]

-

Experimental Procedure:

-

Once bradycardia was established, dogs were randomly assigned to receive either 0.005 mg/kg or 0.01 mg/kg of this compound intravenously.[4][5]

-

Heart rate was monitored continuously and recorded at 5 minutes post-administration.[4][5]

-

If the heart rate remained at or below 70 beats per minute after the initial dose, the lower dose was repeated.[4][5]

-

In a separate group of 20 anesthetized dogs with bradycardia, the effect of 0.01 mg/kg IV this compound on systolic, diastolic, and mean arterial blood pressure was evaluated.[4][5]

-

-

Data Collection: Heart rate and arterial blood pressure were the primary parameters measured.[4][5]